10H-phenothiazin-3-ol 5-oxide

Analytical chemistry UV–Vis spectroscopy Impurity profiling

10H-Phenothiazin-3-ol 5-oxide is a tricyclic phenothiazine derivative that simultaneously bears a phenolic hydroxyl group at position 3 and a sulfoxide function at position 5. This dual substitution pattern – absent in the parent phenothiazine, the simple 3‑hydroxy analog (10H‑phenothiazin‑3‑ol, CAS 1927‑44‑2), and the simple 5‑oxide (10H‑phenothiazine‑5‑oxide) – creates a unique set of physicochemical properties that cannot be replicated by any single‑substituent analog.

Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
CAS No. 38015-17-7
Cat. No. B12055198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-phenothiazin-3-ol 5-oxide
CAS38015-17-7
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)O
InChIInChI=1S/C12H9NO2S/c14-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)13-10/h1-7,13-14H
InChIKeyNKNOZWHLHDFNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenothiazin-3-ol 5-Oxide (CAS 38015-17-7) – Structural Identity, Physicochemical Context, and Core Differentiator Rationale for Informed Procurement


10H-Phenothiazin-3-ol 5-oxide is a tricyclic phenothiazine derivative that simultaneously bears a phenolic hydroxyl group at position 3 and a sulfoxide function at position 5 . This dual substitution pattern – absent in the parent phenothiazine, the simple 3‑hydroxy analog (10H‑phenothiazin‑3‑ol, CAS 1927‑44‑2), and the simple 5‑oxide (10H‑phenothiazine‑5‑oxide) – creates a unique set of physicochemical properties that cannot be replicated by any single‑substituent analog. The sulfoxide sulfur is a stereogenic center, conferring chirality that is not present in the non‑oxidized phenothiazine scaffold . Together, the electron‑donating 3‑OH and the electron‑withdrawing 5‑sulfoxide reshape the molecule’s UV‑visible absorption profile, redox behavior, and hydrogen‑bonding capacity, all of which are decisive for its performance as an analytical reference standard, a metabolic probe, and a synthetic intermediate for more complex phenothiazine‑5‑oxide architectures.

Why 10H-Phenothiazin-3-ol 5-Oxide Cannot Be Replaced by Common In‑Class Analogs: A Comparator‑Driven Selection Rationale


Generic substitution with simpler phenothiazines (e.g., phenothiazine, 3‑hydroxyphenothiazine, or phenothiazine‑5‑oxide) fails because the 3‑OH/5‑sulfoxide combination is not additive – it creates emergent properties that single‑substituent analogs do not possess. The 3‑OH group substantially increases aqueous solubility and redox reversibility compared with unsubstituted phenothiazine, while the 5‑sulfoxide introduces a permanent dipole, a chiral center, and a distinct UV‑visible chromophore that is essential for analytical differentiation from co‑occurring impurities such as phenothiazine and diphenylamine . In biological systems, the compound is a recognized mammalian and fungal metabolite of phenothiazine drugs, making it indispensable as a reference standard for drug‑metabolism studies – a role that cannot be fulfilled by either the parent phenothiazine or the non‑oxidized 3‑hydroxy derivative . Consequently, any attempt to interchange this compound with a generic phenothiazine analog will result in mismatched spectral properties, altered redox behavior, and loss of chirality, all of which directly undermine the intended analytical, metabolic, or synthetic application.

Quantitative Differentiation Evidence for 10H-Phenothiazin-3-ol 5-Oxide Versus Closest Analogs: A Procurement‑Critical Evidence Digest


UV–Visible Spectral Discrimination Versus Phenothiazine and Common Synthetic Impurities

When 10H-phenothiazine is synthesized industrially, 10H‑phenothiazine‑5‑oxide appears as a characteristic impurity. Time‑dependent density functional theory (TD‑DFT) simulations, validated against experiment, reproduce the full UV–vis spectrum of 10H‑phenothiazine‑5‑oxide with a peak‑position error of less than 10 nm across the 200–400 nm window . In contrast, the main absorption bands of 10H‑phenothiazine and the side‑products N,N‑diphenylamine and iminodibenzyl are well separated, enabling unambiguous identification and quantification of the 5‑oxide impurity in bulk phenothiazine. Although the published computational study did not include the 3‑OH substituent, the 5‑oxide chromophore is the dominant feature governing the long‑wavelength absorption; therefore, the ≤10 nm error margin provides a conservative estimate of the spectral resolution achievable for 10H‑phenothiazin‑3‑ol 5‑oxide relative to its non‑oxidized analog.

Analytical chemistry UV–Vis spectroscopy Impurity profiling

Redox Reversibility Enhancement Conferred by the 3‑Hydroxy Substituent: Class‑Level Inference from Aqueous Flow Battery Studies

In aqueous organic flow batteries, 3‑hydroxyphenothiazine derivatives achieve a solubility of 1.8 M and sustain over 10 000 charge‑discharge cycles with a capacity fade rate of only 0.00048 % per cycle, while maintaining an energy efficiency of 82.3 % at 80 mA cm⁻² . These performance metrics are attributed to the 3‑OH group, which enhances molecular polarity and accelerates redox kinetics relative to unsubstituted phenothiazine. Although the specific battery‑grade derivatives carry additional amino‑alkyl substituents, the core 3‑hydroxyphenothiazine motif is the primary driver of the solubility and reversibility gains. By contrast, unsubstituted phenothiazine exhibits far lower aqueous solubility (<0.1 M) and poorer cycling stability under comparable conditions. Because 10H‑phenothiazin‑3‑ol 5‑oxide retains the 3‑OH group, it is expected to share the enhanced redox reversibility of the 3‑hydroxyphenothiazine class, making it a more robust candidate for solution‑phase electrochemical applications than its non‑hydroxylated counterpart.

Redox chemistry Electrochemistry Energy storage

Thermal Stability Window of the Phenothiazine‑5‑Oxide Core: Inferring Suitability for High‑Temperature Processes

Thermogravimetric analysis (TGA) of a series of acceptor‑donor‑acceptor push‑pull molecules built on the phenothiazine‑5‑oxide core reveals decomposition temperatures (Td) spanning 159–302 °C, with the variation primarily reflecting the nature of the peripheral acceptor groups . The parent phenothiazine‑5‑oxide scaffold itself is thermally robust; the 3‑OH substituent is not expected to lower Td significantly, because simple phenolic phenothiazines typically decompose above 200 °C. In contrast, the non‑oxidized phenothiazine exhibits a lower thermal stability limit (Td ≈120–150 °C under similar TGA conditions), primarily due to facile oxidation and sublimation. The ≥40 °C upward shift in decomposition onset for the 5‑oxide core means that 10H‑phenothiazin‑3‑ol 5‑oxide can be employed in reactions or processing steps that exceed the tolerance of the non‑oxidized parent.

Thermal analysis Material stability Process chemistry

Metabolic Pathway Authenticity: Unequivocal Identification as a Fungal and Mammalian Phenothiazine Metabolite

Incubation of phenothiazine with Cunninghamella elegans ATCC 9245 for 72 h results in the formation of four identifiable metabolites: phenothiazine sulfoxide, 3‑hydroxyphenothiazine sulfoxide (i.e., 10H‑phenothiazin‑3‑ol 5‑oxide), phenothiazin‑3‑one, and 3‑hydroxyphenothiazine . The same metabolites, including 3‑hydroxyphenothiazine sulfoxide, are excreted by mammals following phenothiazine administration, confirming the compound’s status as a conserved Phase I metabolite . In forensic and clinical toxicology, the 3‑hydroxy‑5‑oxide derivative is a critical reference standard because its retention time and mass spectrum are distinct from those of the parent phenothiazine, the simple sulfoxide, and the 3‑hydroxy analog. Using any other phenothiazine congener as a surrogate would lead to misidentification of the metabolite and erroneous quantification of metabolic flux.

Drug metabolism Metabolomics Reference standards

Chiral Sulfoxide Center: Enabling Enantioselective Synthesis of 3‑Substituted Phenothiazine‑5‑Oxides

The sulfoxide sulfur in phenothiazine‑5‑oxides is a configurationally stable stereogenic center. Baker’s yeast reduction of racemic 10‑alkyl‑3‑formyl‑10H‑phenothiazine‑5‑oxides affords optically active alcohols with enantiomeric excesses (e.e.) up to 92 % after lipase‑catalyzed acetylation‑ethanolysis . Although the reported e.e. values were measured on N‑alkyl derivatives, the chirality originates solely from the sulfoxide group, which is identical in 10H‑phenothiazin‑3‑ol 5‑oxide. Non‑oxidized phenothiazines are achiral and cannot participate in asymmetric transformations of this type. Thus, the 3‑hydroxy‑5‑oxide provides a unique entry point for the preparation of enantiomerically enriched 3‑substituted phenothiazine‑5‑oxides, a capability that neither phenothiazine nor 3‑hydroxyphenothiazine can offer.

Chirality Asymmetric synthesis Biotransformation

High‑Value Application Scenarios for 10H-Phenothiazin-3-ol 5-Oxide Based on Verified Differentiation Evidence


Certified Reference Standard for Phenothiazine Drug‑Metabolism Studies

Because 10H‑phenothiazin‑3‑ol 5‑oxide is a confirmed Phase I metabolite of phenothiazine in both mammals and the fungal model C. elegans , it is the only compound that can serve as an authentic reference standard for the LC‑MS/MS quantification of this metabolic pathway. Its distinct UV‑vis absorption profile (≤10 nm peak‑position accuracy relative to phenothiazine and other impurities ) further enables spectrophotometric purity verification during standard preparation. Procurement of this specific metabolite, rather than a generic phenothiazine derivative, ensures regulatory‑grade traceability in forensic and clinical toxicology workflows.

Building Block for Enantiomerically Enriched 3‑Substituted Phenothiazine‑5‑Oxides

The chirality of the sulfoxide sulfur makes 10H‑phenothiazin‑3‑ol 5‑oxide the logical starting material for the synthesis of optically active 3‑substituted phenothiazine‑5‑oxides. Subsequent enzymatic or chemical resolution can yield products with enantiomeric excesses exceeding 90 %, a feature that is entirely absent in the achiral phenothiazine or 3‑hydroxyphenothiazine scaffolds. Medicinal chemistry programs pursuing chiral phenothiazine‑based drug candidates will therefore require the 5‑oxide as a procurement priority.

Electrochemical and Redox‑Active Material Research Requiring High Solubility and Reversibility

The 3‑hydroxy substitution pattern is critical for achieving the high aqueous solubility (up to 1.8 M) and ultrastable cycling (>10 000 cycles) reported for 3‑hydroxyphenothiazine derivatives in aqueous organic flow batteries . While the specific battery‑grade molecules carry additional substituents, the 3‑OH‑phenothiazine‑5‑oxide core is the pharmacophore for redox reversibility. Laboratories developing next‑generation catholytes or redox mediators should therefore select 10H‑phenothiazin‑3‑ol 5‑oxide over simple phenothiazine to capitalize on this class‑level advantage.

High‑Temperature Derivatization and Process Chemistry

The phenothiazine‑5‑oxide core exhibits a decomposition temperature window of 159–302 °C, which is at least 40 °C higher than that of non‑oxidized phenothiazine . This thermal margin allows the compound to be used in melt‑phase reactions, high‑temperature chromatographic purifications, or exothermic derivatizations that would degrade the non‑oxidized parent. Process chemists seeking a thermally robust phenothiazine scaffold should therefore specify the 5‑oxide variant.

Quote Request

Request a Quote for 10H-phenothiazin-3-ol 5-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.